molecular formula C9H10O2 B14709070 Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid CAS No. 23085-05-4

Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid

Cat. No.: B14709070
CAS No.: 23085-05-4
M. Wt: 150.17 g/mol
InChI Key: FUQXBIVRQRQWJQ-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a bicyclo[3.2.1]octane framework with a diene system and a carboxylic acid group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the opening of a cyclopropane ring . This method provides a straightforward route to the bicyclo[3.2.1]octane framework.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diene system to a saturated bicyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated bicyclic compounds.

Scientific Research Applications

Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid involves its interaction with molecular targets through its diene system and carboxylic acid group. The diene system can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid is unique due to the presence of both a diene system and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

23085-05-4

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid

InChI

InChI=1S/C9H10O2/c10-9(11)8-4-2-6-1-3-7(8)5-6/h1-4,6-8H,5H2,(H,10,11)

InChI Key

FUQXBIVRQRQWJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C=C2)C(=O)O

Origin of Product

United States

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